molecular formula C13H14F3NO3 B7582686 N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide

N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide

Cat. No. B7582686
M. Wt: 289.25 g/mol
InChI Key: PUBJZQRIDJEAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide, commonly known as OTX015, is a small molecule inhibitor that targets the bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that play a critical role in regulating gene expression, and their dysregulation has been implicated in several diseases, including cancer and inflammation. In recent years, OTX015 has gained significant attention as a potential therapeutic agent for various diseases due to its promising preclinical results.

Mechanism of Action

OTX015 exerts its effects by selectively inhibiting the N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide family of proteins, which are involved in the regulation of gene expression. Specifically, OTX015 binds to the bromodomain of N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
OTX015 has been shown to have several biochemical and physiological effects, including the downregulation of genes involved in cell proliferation, survival, and inflammation. Additionally, OTX015 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

OTX015 has several advantages as a research tool, including its specificity for N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide proteins and its ability to inhibit their activity. Additionally, its small molecule size makes it a valuable tool for studying the effects of N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide inhibition in vivo. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on OTX015. One area of interest is its potential use in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, further research is needed to understand the mechanisms of resistance to OTX015 and to identify biomarkers that can predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of OTX015 in humans for various diseases.

Synthesis Methods

OTX015 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with ethyl 3-aminocrotonate to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The amine is then subjected to a series of reactions to obtain the final product, OTX015.

Scientific Research Applications

OTX015 has been extensively studied for its potential therapeutic applications, particularly in cancer. Several preclinical studies have shown that OTX015 can inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable adjunct therapy. Additionally, OTX015 has been shown to have anti-inflammatory properties and may have applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[4-hydroxy-3-(trifluoromethyl)phenyl]oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)10-6-9(3-4-11(10)18)17-12(19)8-2-1-5-20-7-8/h3-4,6,8,18H,1-2,5,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBJZQRIDJEAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=CC(=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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